3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL
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Overview
Description
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL is an organic compound with the molecular formula C9H11BrClNO. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propan-1-OL chain. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-bromo-phenyl)propan-1-OL
- 3-Amino-1-(4-chloro-phenyl)propan-1-OL
- 3-Amino-1-(2-bromo-4-methylphenyl)propan-1-OL
Uniqueness
3-Amino-1-(2-bromo-4-chlorophenyl)propan-1-OL is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can enhance its reactivity and biological activity compared to similar compounds with only one halogen substituent .
Properties
Molecular Formula |
C9H11BrClNO |
---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
3-amino-1-(2-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
CXOKJJJSRXFELH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(CCN)O |
Origin of Product |
United States |
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